molecular formula C8H6F2N2 B3391503 6-(Difluoromethyl)-5-methylnicotinonitrile CAS No. 1805305-30-9

6-(Difluoromethyl)-5-methylnicotinonitrile

Cat. No. B3391503
CAS RN: 1805305-30-9
M. Wt: 168.14 g/mol
InChI Key: QMOPCPTXSXSLHG-UHFFFAOYSA-N
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Description

The compound “6-(Difluoromethyl)-5-methylnicotinonitrile” is a type of organic compound that contains a difluoromethyl group . Difluoromethyl groups are commonly used in pharmaceutical and agrochemical research due to their unique properties .


Synthesis Analysis

Difluoromethylation is a process that has seen significant advances in recent years . This process involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). There are several methods for achieving this, including metal-based methods, Minisci-type radical chemistry, and various electrophilic, nucleophilic, radical, and cross-coupling methods .


Molecular Structure Analysis

The molecular structure of a compound like “6-(Difluoromethyl)-5-methylnicotinonitrile” would likely be analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The chemical reactions involving a difluoromethyl group can be quite diverse . For example, difluoromethyl groups can participate in various types of bond formation reactions, including those involving carbon, oxygen, nitrogen, and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(Difluoromethyl)-5-methylnicotinonitrile” would likely be analyzed using a variety of techniques, including thermal analysis, spectroscopy, and chromatography .

Mechanism of Action

Mode of Action

Pyrimidinamine derivatives, including this compound, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production within cells, leading to their death.

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as difluoromethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Safety and Hazards

The safety and hazards associated with a compound like “6-(Difluoromethyl)-5-methylnicotinonitrile” would depend on factors such as its toxicity, reactivity, and environmental impact .

Future Directions

The field of difluoromethylation is rapidly advancing, and future research will likely focus on developing new methods for difluoromethylation, exploring new applications for difluoromethylated compounds, and improving our understanding of the properties and behavior of these compounds .

properties

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPCPTXSXSLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-5-methylnicotinonitrile

CAS RN

1805305-30-9
Record name 6-(difluoromethyl)-5-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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